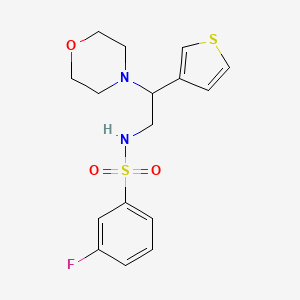

3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S2/c17-14-2-1-3-15(10-14)24(20,21)18-11-16(13-4-9-23-12-13)19-5-7-22-8-6-19/h1-4,9-10,12,16,18H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSYGJIEHMEQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including halogenation, sulfonation, and amination to introduce the morpholine and benzenesulfonamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound can be used in studies of enzyme inhibition and protein binding, providing insights into biological processes and potential therapeutic targets.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Core

- Fluorine Position : The target compound’s 3-fluoro substitution contrasts with the 4-fluoro groups in , which may alter electronic effects and steric interactions. Meta-substituted fluorine can reduce metabolic oxidation compared to para-substitution .

- Heterocyclic Moieties: The morpholino group (oxygen-containing) in the target compound offers higher polarity and hydrogen-bonding capacity than the piperidine (nitrogen-only) in . Thiophene’s sulfur atom enhances π-π stacking vs. selenophene (), which has larger, more polarizable selenium .

Physicochemical Properties

- The morpholino and thiophene groups in the target compound likely improve aqueous solubility compared to the bis-sulfonamide in , which is more lipophilic. Piperidine derivatives () may exhibit intermediate solubility due to basic amine protonation.

Biological Activity

3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom, morpholine ring, and thiophene moiety. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features

- Fluorine Atom : Enhances lipophilicity and biological availability.

- Morpholine Ring : Contributes to pharmacological properties.

- Thiophene Moiety : Imparts unique electronic characteristics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, sulfonamides are known for their ability to inhibit certain enzymes and interfere with cellular processes.

- Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. The presence of fluorine may enhance their antimicrobial efficacy by modifying their interaction with bacterial enzymes.

- Anticancer Potential : Research indicates that compounds with thiophene derivatives exhibit anticancer properties. The compound's structure may allow it to induce apoptosis in cancer cells through mitochondrial pathways.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of similar sulfonamide compounds on cancer cell lines. For instance, thiosemicarbazone derivatives demonstrated varying degrees of cytotoxicity against K562 cells, suggesting a potential for this compound to exhibit similar effects .

Antimicrobial Efficacy

Research has shown that fluorinated compounds often display enhanced antimicrobial activity due to increased lipophilicity and reduced mutagenicity. This suggests that this compound may have promising applications in treating bacterial infections .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-fluoro-N-(2-morpholinoethyl)benzenesulfonamide | Lacks thiophene | Moderate antibacterial |

| N-(4-fluorobenzenesulfonyl)-N'-(5-thiophenyl)-urea | Contains thiophene | Anticancer properties |

| 3-chloro-N-(2-morpholinoethyl)benzenesulfonamide | Similar sulfonamide structure | Antimicrobial activity |

This table illustrates how variations in structure can influence biological activity, emphasizing the unique profile of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling a fluorobenzenesulfonyl chloride derivative with a morpholine-thiophene ethylamine intermediate. For example, sulfonamide bond formation can be achieved via nucleophilic substitution under anhydrous conditions (e.g., dichloromethane, triethylamine) . Purification via column chromatography (silica gel, gradient elution with pentane/EtOAc) ensures >95% purity, as demonstrated in similar sulfonamide syntheses .

- Key Characterization : Confirm structure using / NMR to verify sulfonamide NH (~10 ppm) and fluorine coupling patterns, alongside IR for SO (~1350 cm) and C=O (if applicable) .

Q. How is the structural integrity of this compound validated in different solvent systems?

- Approach : X-ray crystallography is ideal for resolving bond geometries, as seen in analogous sulfonamide structures (e.g., 3-fluoro-N-[(1S)-1-[4-[(2-fluorophenyl)methyl]imidazol-2-yl]ethyl]benzenesulfonamide) . Solvent stability assays (e.g., DMSO, PBS) should monitor decomposition via HPLC over 24–72 hours .

Q. What preliminary assays are used to evaluate its biological activity?

- Screening : Target receptor binding (e.g., β-adrenergic receptors) via radioligand displacement assays, referencing protocols for related sulfonamide agonists/antagonists . IC values can be determined using CHO-K1 cells expressing human receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, morpholine substitution) affect receptor binding affinity and selectivity?

- SAR Analysis : Compare with analogs like N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide . Fluorine at the 3-position enhances electronegativity, potentially improving hydrogen bonding with receptor residues. Morpholine’s conformational flexibility may influence binding pocket accessibility .

- Experimental Design : Synthesize analogs with halogens (Cl, Br) or methyl groups at the benzenesulfonamide moiety and assess β-adrenoceptor activity via cAMP assays .

Q. What metabolic pathways are anticipated based on its structural motifs, and how can metabolites be identified?

- Metabolism Prediction : The morpholine ring and thiophene are susceptible to oxidative metabolism. In vivo studies in rats (bile sampling) combined with LC-MS/MS can identify phase I (oxidation) and phase II (glucuronidation) metabolites, as shown for similar β-agonists .

- Contradiction Resolution : Discrepancies between in silico predictions (e.g., CYP3A4/2D6 substrates) and experimental data require microsomal stability assays ± CYP inhibitors .

Q. How can contradictory data on enzyme inhibition (e.g., carbonic anhydrase vs. kinase targets) be resolved?

- Mechanistic Study : Use isoform-specific assays (e.g., CA-II vs. CA-IX) to clarify selectivity. For kinase off-target effects, perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) . Molecular docking (e.g., AutoDock Vina) can model interactions with CA active sites versus kinase ATP pockets .

Q. What strategies mitigate solubility challenges in in vivo models?

- Formulation Optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes. Parallel artificial membrane permeability assays (PAMPA) guide pH-adjusted solubilization (e.g., pH 7.4 PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.